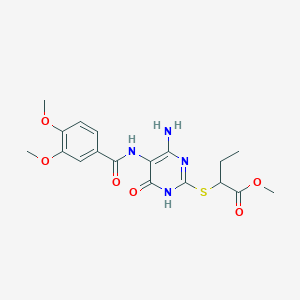

methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

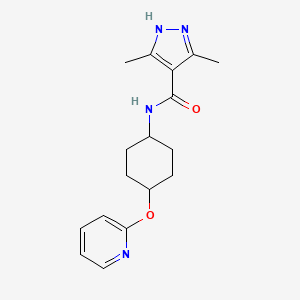

“Methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .

Synthesis Analysis

To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized using intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Molecular Structure Analysis

The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Chemical Reactions Analysis

The pyrazole structure enables multidirectional transformations . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group . This suggests that the chemical reactions of these compounds can be influenced by the nature of the substituent on the phenyl group.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Inhibition of C38 Steel Corrosion : A study by Missoum et al. (2013) synthesized derivatives of methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate and found them to be very effective in inhibiting the corrosion of C38 steel in hydrochloric acid solutions.

- Pyrazole Derivatives as Corrosion Inhibitors : Herrag et al. (2007) evaluated similar compounds as inhibitors for steel corrosion in hydrochloric acid, demonstrating significant reduction in corrosion rates [Herrag et al. (2007)].

Catalysis and Chemical Synthesis

- Synthesis of Dabigatran Etexilate : Huansheng (2013) reported the synthesis of Dabigatran Etexilate using a compound similar to this compound, highlighting its role in medicinal chemistry [Cheng Huansheng (2013)].

- Synthesis of Pyrazole-Based Ligands : A study by Boussalah et al. (2009) synthesized and examined the catalytic properties of pyrazole-based ligands, including a derivative of this compound, in the catalytic oxidation of catechol [Boussalah et al. (2009)].

Biological Activities

- Antimicrobial and Anticancer Agents : The synthesis of pyrazole derivatives from compounds similar to this compound showed promising results as antimicrobial and anticancer agents, as reported by Hafez et al. (2016) [Hafez et al. (2016)].

- Antitumor Activities : Kodadi et al. (2007) explored the cytotoxic properties of two new tripodal compounds derived from a similar chemical structure, demonstrating significant cytotoxic activity against tumor cell lines [Kodadi et al. (2007)].

Crystal Structure and Chemical Properties

- Crystal Structure Analysis : Various studies have been conducted to analyze the crystal structure of compounds related to this compound, revealing insights into their molecular geometry and potential applications in material science and pharmacology [李明 et al. (2005), L. Minga (2005)].

Wirkmechanismus

Target of Action

Compounds containing the pyrazole moiety have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially lead to changes in the structure and function of the targets, thereby modulating their activity.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility in polar organic solvents may suggest good absorption and distribution characteristics

Result of Action

Compounds containing the pyrazole moiety have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . This suggests that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Its stability under normal temperature and pressure conditions suggests that it may be relatively resistant to environmental changes.

Eigenschaften

IUPAC Name |

methyl 3-[2-(3-methylpyrazol-1-yl)ethylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-9-4-7-13(12-9)8-6-11-5-3-10(14)15-2/h4,7,11H,3,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWXKOLEFMMVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCNCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814868.png)

![N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2814874.png)

![1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814876.png)

![3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2814881.png)

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2814882.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2814883.png)